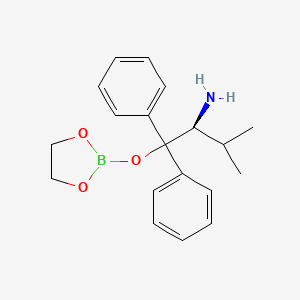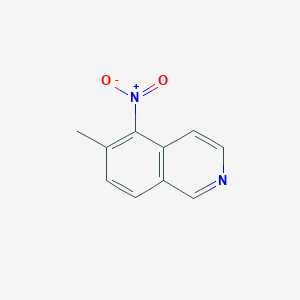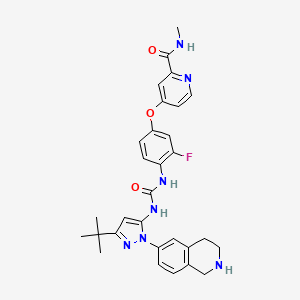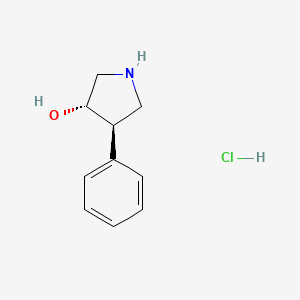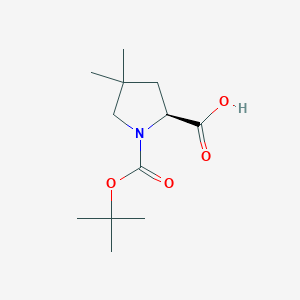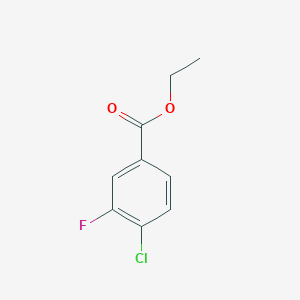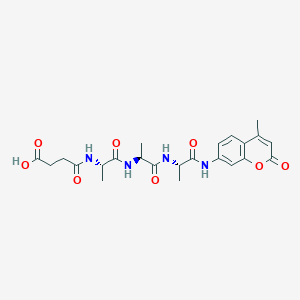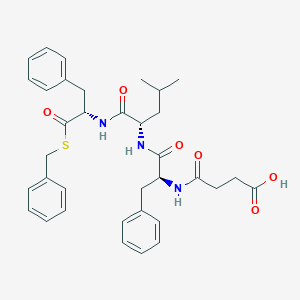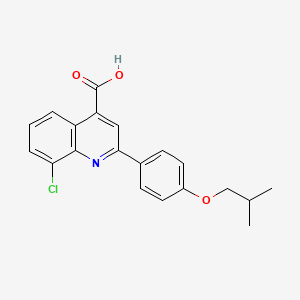
Ácido 8-cloro-2-(4-isobutoxifenil)quinolina-4-carboxílico
Descripción general
Descripción
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C20H18ClNO3 and a molecular weight of 355.82 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Aplicaciones Científicas De Investigación
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the available literature. However, quinolines, in general, have versatile applications in medicinal chemistry and drug discovery . Further research would be needed to identify specific targets for this particular compound.
- Unfortunately, detailed information about the affected pathways is not readily available. However, quinolines can impact various cellular processes, including DNA replication, protein synthesis, and cell signaling .
- Quinolines can influence cell growth, apoptosis, and gene expression. They may also affect specific proteins or receptors .
Target of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain quinoline-binding proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .
Cellular Effects
The effects of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term effects on cellular function have also been observed, indicating sustained activity and influence on cellular processes .
Dosage Effects in Animal Models
The effects of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can influence metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues, enhancing its biochemical activity .
Subcellular Localization
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Isobutoxyphenyl Group: The isobutoxyphenyl group can be attached through nucleophilic substitution reactions, where the phenyl ring is substituted with an isobutoxy group using reagents like sodium hydride and isobutyl bromide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving organometallic intermediates or hydrolysis of nitriles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus pentachloride, sodium hydride, isobutyl bromide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various functionalized quinoline derivatives
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives
- Pyrazoloquinolines
Uniqueness
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
IUPAC Name |
8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUFAQWILHRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169116 | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863185-05-1 | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)
